molecular formula C15H14O4 B6397558 3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261947-94-7

3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6397558
CAS RN: 1261947-94-7
M. Wt: 258.27 g/mol
InChI Key: NPCWVFQFYGRLCV-UHFFFAOYSA-N
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Description

3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% (3-HMPA-95) is an organic compound of phenylacetic acid and 5-methoxybenzoic acid, with a molecular weight of 212.23 g/mol. It is a white crystalline solid with a melting point of 132-134 °C and a boiling point of 265-267 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and other organic solvents. 3-HMPA-95 is commonly used in scientific research due to its unique properties.

Scientific Research Applications

3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been used as a substrate for the synthesis of various organic compounds, such as 2-hydroxybenzaldehyde, 2-hydroxybenzoic acid, and 2-hydroxybenzyl alcohol. It has also been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines, benzothiazoles, and benzoxazoles. Additionally, 3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antiviral agents.

Mechanism of Action

3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% acts as a substrate in the synthesis of various organic compounds. It is converted to the corresponding ester by reaction with an acid catalyst, and then the ester is hydrolyzed to form the desired product. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the rate of the reaction is dependent on the concentration of the acid and the temperature of the reaction.
Biochemical and Physiological Effects
3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and to reduce the formation of biofilms. It has also been shown to reduce inflammation, and to have antifungal and antiviral activity. Additionally, 3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been shown to have antioxidant activity, and to reduce the formation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is an inexpensive and readily available compound, and it is stable under a variety of conditions. It is also soluble in common organic solvents, and can be stored at room temperature for extended periods of time. Additionally, it is a non-toxic compound, and can be safely handled in the laboratory. However, 3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has certain limitations for use in lab experiments. It is not very soluble in water, and can be difficult to dissolve in organic solvents. Additionally, it is not very stable in the presence of light or heat, and can easily decompose.

Future Directions

Despite the wide range of applications of 3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95%, there are still many areas of research that can be explored. For example, further research can be done to investigate the potential of 3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% as an anti-cancer agent. Additionally, further research can be done to investigate its potential as an anti-microbial agent, and to explore its potential for use in the synthesis of other organic compounds. Additionally, further research can be done to investigate its potential as a catalyst for organic reactions, and to explore its potential for use in the synthesis of pharmaceuticals. Finally, further research can be done to investigate its potential for use in the synthesis of heterocyclic compounds, such as quinolines, benzothiazoles, and benzoxazoles.

Synthesis Methods

3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% is synthesized by the reaction of phenylacetic acid and 5-methoxybenzoic acid in the presence of an acid catalyst. The reaction proceeds in two steps: first, the two acids react to form a phenylacetic acid ester, and then the ester is hydrolyzed to form 3-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95%. The reaction is carried out at a temperature of 80-90 °C, and the yield of the product is typically 95%.

properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-13-7-11(6-12(8-13)15(17)18)14-5-3-2-4-10(14)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCWVFQFYGRLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689053
Record name 2'-(Hydroxymethyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-94-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-(hydroxymethyl)-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Hydroxymethyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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